molecular formula C9H14N2O B3076203 4-(2-Methylpropoxy)pyridin-3-amine CAS No. 1040066-32-7

4-(2-Methylpropoxy)pyridin-3-amine

Cat. No. B3076203
CAS RN: 1040066-32-7
M. Wt: 166.22 g/mol
InChI Key: HFBURFRJYLIVAW-UHFFFAOYSA-N
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Description

“4-(2-Methylpropoxy)pyridin-3-amine” is a chemical compound with the molecular formula C9H14N2O . It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Synthesis Analysis

The synthesis of pyridine derivatives, such as “4-(2-Methylpropoxy)pyridin-3-amine”, often involves palladium-catalyzed Suzuki cross-coupling reactions . For instance, a study describes the efficient synthesis of a series of novel pyridine derivatives by applying palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids .


Molecular Structure Analysis

The molecular structure of “4-(2-Methylpropoxy)pyridin-3-amine” consists of a pyridine ring with an amine group at the 3-position and a 2-methylpropoxy group at the 4-position .

Scientific Research Applications

  • Synthesis of Pyrrolo[3,2-c]pyridin-4-one Derivatives :

    • A study by Li et al. (2020) explored the synthesis of poly-substituted pyrrolo[3,2-c]pyridin-4-one and its analogues, showcasing the efficiency of a metal-free reaction process. This research highlights the potential of 4-(2-Methylpropoxy)pyridin-3-amine derivatives in forming complex compounds.
  • Oxyfunctionalization of Pyridine Derivatives :

    • The work by Stankevičiūtė et al. (2016) discusses the use of Burkholderia sp. MAK1 for the oxyfunctionalization of pyridine derivatives, including 4-(2-Methylpropoxy)pyridin-3-amine. This research is significant in understanding the biological transformations of such compounds.
  • Polarography of Pyridine and 1-Methylpyridinium Aldoximes :

    • Research by Lordi and Cohen (1961) provides insight into the polarographic characteristics of pyridine derivatives, including those related to 4-(2-Methylpropoxy)pyridin-3-amine. This study contributes to the understanding of the electrochemical properties of such compounds.
  • Catalysis and Polymerization :

    • A study by Deeken et al. (2006) focuses on the synthesis of aminopyridinato complexes and their application in catalysis, including aryl-Cl activation and polymerization processes. This research demonstrates the utility of pyridine derivatives in complex chemical reactions.
  • Synthesis of Novel Pyridine-Based Derivatives :

    • The work of Ahmad et al. (2017) discusses the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions. The study includes Density Functional Theory (DFT) analyses, providing a deeper understanding of the chemical properties of these compounds.

properties

IUPAC Name

4-(2-methylpropoxy)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-7(2)6-12-9-3-4-11-5-8(9)10/h3-5,7H,6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBURFRJYLIVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylpropoxy)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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